molecular formula C13H20N2O2 B1454525 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline CAS No. 1411418-67-1

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Cat. No. B1454525
CAS RN: 1411418-67-1
M. Wt: 236.31 g/mol
InChI Key: MKORQHDZQJCFMT-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a member of the aniline family, which is a group of organic compounds that are widely used in the production of dyes, pharmaceuticals, and other industrial products. DMMA is a relatively new compound, and its synthesis method, mechanism of action, and biochemical and physiological effects are still being studied.

Scientific Research Applications

Molecular Structure and Vibrational Analysis

Research has focused on the investigation of molecular structures and vibrational analysis of related compounds. For instance, Medetalibeyoğlu et al. (2019) conducted a theoretical study on the molecular structure, vibrational frequency values, and thermodynamic properties of a compound closely related to "4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline." They utilized quantum chemical calculations to determine the compound's molecular electrostatic potential, suggesting its potential for further applications in material science or drug design Medetalibeyoğlu, H., Yüksek, H., & Özdemir, G. (2019).

Synthetic Methodologies and Chemical Properties

On the synthesis front, Takashi et al. (1998) explored the electrochemical fluorination of N-containing carboxylic acids, including derivatives of dimethylmorpholine. Their work highlights the synthetic accessibility of fluorinated derivatives, which could be relevant for pharmaceuticals and agrochemicals development Takashi, A., Fukaya, H., Ono, T., Hayashi, E., Soloshonok, I., & Okuhara, K. (1998).

Photostabilizers for Polymer Materials

Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their application as photostabilizers for poly(vinyl chloride) (PVC), showcasing the potential of using dimethylmorpholin-4-yl derivatives in materials science to enhance the longevity and stability of polymer materials against UV radiation Balakit, A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015).

Biological Activities and Pharmacological Applications

The exploration of biological activities and pharmacological applications forms a significant part of the research into compounds like "4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline." Thomas et al. (2010) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds against various pathogenic strains Thomas, K. D., Adhikari, A. V., & Shetty, N. S. (2010).

properties

IUPAC Name

4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2)9-15(6-7-17-13)10-4-5-11(14)12(8-10)16-3/h4-5,8H,6-7,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKORQHDZQJCFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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